2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(1H)-one
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Overview
Description
2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Tributoxyphenyl Group: The tributoxyphenyl group can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidinone intermediate reacts with tributoxyphenyl reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinones.
Substitution: The tributoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce dihydropyrimidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4(3H)-pyrimidinone: A simpler analog without the tributoxyphenyl group.
6-Phenylpyrimidin-4(3H)-one: A compound with a phenyl group instead of tributoxyphenyl.
2-Amino-6-(3,4,5-trimethoxyphenyl)pyrimidin-4(3H)-one: A compound with trimethoxyphenyl substituents.
Uniqueness
2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(3H)-one is unique due to the presence of the tributoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
CAS No. |
915398-98-0 |
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Molecular Formula |
C22H33N3O4 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-amino-4-(3,4,5-tributoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H33N3O4/c1-4-7-10-27-18-13-16(17-15-20(26)25-22(23)24-17)14-19(28-11-8-5-2)21(18)29-12-9-6-3/h13-15H,4-12H2,1-3H3,(H3,23,24,25,26) |
InChI Key |
WLYFBADFWOIPIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1OCCCC)OCCCC)C2=CC(=O)NC(=N2)N |
Origin of Product |
United States |
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